molecular formula C19H20N4O3 B11478731 2-[2-(acetylamino)phenoxy]-N-(1-phenyl-4,5-dihydro-1H-pyrazol-3-yl)acetamide

2-[2-(acetylamino)phenoxy]-N-(1-phenyl-4,5-dihydro-1H-pyrazol-3-yl)acetamide

Cat. No.: B11478731
M. Wt: 352.4 g/mol
InChI Key: AKDOXTMRIIFMNY-UHFFFAOYSA-N
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Description

2-[2-(acetylamino)phenoxy]-N-(1-phenyl-4,5-dihydro-1H-pyrazol-3-yl)acetamide is a synthetic organic compound that belongs to the class of anilides It is characterized by the presence of an acetylamino group attached to a phenoxy ring, which is further connected to a pyrazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(acetylamino)phenoxy]-N-(1-phenyl-4,5-dihydro-1H-pyrazol-3-yl)acetamide typically involves multiple steps:

    Formation of the Phenoxy Intermediate: The initial step involves the acetylation of 2-aminophenol to form 2-(acetylamino)phenol. This reaction is usually carried out using acetic anhydride in the presence of a base such as pyridine.

    Coupling with Pyrazole: The next step involves the coupling of the acetylated phenol with a pyrazole derivative. This can be achieved through a nucleophilic substitution reaction, where the phenoxy group is introduced to the pyrazole ring. Common reagents for this step include potassium carbonate and a suitable solvent like dimethylformamide.

    Final Acetylation: The final step involves the acetylation of the resulting intermediate to form the target compound. This can be done using acetic anhydride and a catalyst such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

2-[2-(acetylamino)phenoxy]-N-(1-phenyl-4,5-dihydro-1H-pyrazol-3-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where specific groups within the molecule are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Potassium carbonate in dimethylformamide.

Major Products Formed

    Oxidation: Formation of oxidized derivatives with altered functional groups.

    Reduction: Formation of reduced derivatives with modified functional groups.

    Substitution: Formation of substituted derivatives with new functional groups.

Scientific Research Applications

2-[2-(acetylamino)phenoxy]-N-(1-phenyl-4,5-dihydro-1H-pyrazol-3-yl)acetamide has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structural features. It may exhibit pharmacological activities such as anti-inflammatory, analgesic, or anticancer properties.

    Biological Research: The compound can be used as a tool to study various biological pathways and mechanisms, particularly those involving pyrazole and phenoxy derivatives.

    Pharmaceutical Development: The compound can serve as a lead compound for the development of new drugs with improved efficacy and safety profiles.

    Industrial Applications: The compound may find applications in the synthesis of other complex organic molecules used in various industries.

Mechanism of Action

The mechanism of action of 2-[2-(acetylamino)phenoxy]-N-(1-phenyl-4,5-dihydro-1H-pyrazol-3-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to the desired pharmacological effects. The exact molecular targets and pathways involved depend on the specific biological activity being studied.

Comparison with Similar Compounds

Similar Compounds

    2-[2-(acetylamino)phenoxy]-N-(1-phenyl-4,5-dihydro-1H-pyrazol-3-yl)acetamide: This compound is unique due to its specific combination of functional groups and structural features.

    2-[2-(acetylamino)phenoxy]-N-(1-phenyl-1H-pyrazol-3-yl)acetamide: A similar compound with a different pyrazole substitution pattern.

    2-[2-(acetylamino)phenoxy]-N-(1-phenyl-4,5-dihydro-1H-pyrazol-5-yl)acetamide: Another similar compound with a different pyrazole substitution pattern.

Uniqueness

The uniqueness of this compound lies in its specific structural arrangement, which may confer distinct pharmacological properties and biological activities compared to other similar compounds.

Properties

Molecular Formula

C19H20N4O3

Molecular Weight

352.4 g/mol

IUPAC Name

2-(2-acetamidophenoxy)-N-(2-phenyl-3,4-dihydropyrazol-5-yl)acetamide

InChI

InChI=1S/C19H20N4O3/c1-14(24)20-16-9-5-6-10-17(16)26-13-19(25)21-18-11-12-23(22-18)15-7-3-2-4-8-15/h2-10H,11-13H2,1H3,(H,20,24)(H,21,22,25)

InChI Key

AKDOXTMRIIFMNY-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC=CC=C1OCC(=O)NC2=NN(CC2)C3=CC=CC=C3

Origin of Product

United States

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